REACTION_CXSMILES
|
C1OC2C=CC(CN)=CC=2O1.Cl[C:13]1[N:14]=[C:15](Cl)[C:16]2[C:21](Cl)=[C:20](C)[S:19][C:17]=2[N:18]=1>>[N:18]1[C:17]2[S:19][CH:20]=[CH:21][C:16]=2[CH:15]=[N:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CN)C=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC(=C2Cl)C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |